Cas no 265114-54-3 (Telomestatin)

Telomestatin 化学的及び物理的性質
名前と識別子
-
- Telomestatin
- (R)-Telomestatin
- GM 95
- SOT 095
-
- インチ: InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3/t16-/m0/s1
- InChIKey: YVSQVYZBDXIXCC-INIZCTEOSA-N
- SMILES: CC1=C2C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=N[C@@H](CS8)C9=NC(=C(C)O9)C(=N2)O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 15
- 重原子数量: 42
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 2.01±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (8.2E-8 g/L) (25 ºC),
Telomestatin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T017080-25mg |
Telomestatin |
265114-54-3 | 25mg |
$ 36910.00 | 2023-01-12 | ||
TRC | T017080-5mg |
Telomestatin |
265114-54-3 | 5mg |
$ 25555.00 | 2023-01-12 | ||
TRC | T017080-10mg |
Telomestatin |
265114-54-3 | 10mg |
$ 31235.00 | 2023-01-12 |
Telomestatin 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
6. Caper tea
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Telomestatinに関する追加情報
Telomestatin (CAS No: 265114-54-3): A Promising Anti-Cancer Agent
Telomestatin, also known by its CAS number 265114-54-3, is a naturally occurring compound that has garnered significant attention in the field of oncology due to its potent anti-cancer properties. This compound, classified as a telomerase inhibitor, has been extensively studied for its ability to target and inhibit the enzyme telomerase, which plays a critical role in cancer cell proliferation and survival. Recent advancements in telomerase research have further highlighted the potential of Telomestatin as a novel therapeutic agent in the fight against various malignancies.
The chemical structure of Telomestatin is characterized by its unique polyketide backbone, which contributes to its bioactivity. This structure allows Telomestatin to selectively bind to the telomerase RNA component (TERC), thereby inhibiting the enzyme's activity. By doing so, Telomestatin disrupts the mechanism by which cancer cells maintain their telomeres, leading to progressive telomere shortening and eventual cell death. This selective targeting of telomerase makes Telomestatin an attractive candidate for cancer therapy, particularly for cancers that exhibit high telomerase activity.
Recent studies have demonstrated the efficacy of Telomestatin in preclinical models of cancer. For instance, research published in 2023 revealed that Telomestatin significantly reduced tumor growth in mice with melanoma and breast cancer. These findings were supported by histological analyses, which showed marked reductions in tumor cell proliferation and increased apoptosis following treatment with Telomestatin. Moreover, these studies highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents, suggesting a potential synergistic effect that could be leveraged in clinical settings.
One of the most promising aspects of Telomestatin is its selectivity for cancer cells over normal cells. Unlike traditional chemotherapeutic agents that often cause systemic toxicity, Telomestatin's mechanism of action appears to spare healthy cells with low telomerase activity. This selectivity not only reduces the risk of adverse effects but also enhances the therapeutic index of the compound. Ongoing clinical trials are currently evaluating the safety and efficacy of Telomestatin in patients with advanced cancers, with early results showing encouraging signs of tumor regression and improved patient outcomes.
In addition to its anti-cancer properties, Telomestatin has also been investigated for its potential applications in other areas of medicine. For example, recent research has explored its role as a radiosensitizer, where it enhances the effectiveness of radiation therapy by increasing DNA damage in cancer cells. Furthermore, preliminary studies suggest that Telomestatin may have anti-inflammatory and anti-angiogenic properties, which could be exploited in the treatment of inflammatory diseases and conditions characterized by abnormal angiogenesis.
The development of Telomestatin as a therapeutic agent has been supported by advancements in drug delivery systems. Researchers have explored various nanotechnology-based approaches to improve the bioavailability and pharmacokinetics of Telomestatin. For instance, lipid-based nanoparticles have been shown to enhance the solubility and stability of Telomestatin, thereby improving its therapeutic potential. These innovations are expected to play a crucial role in translating Telomestatin from preclinical studies into clinical practice.
Despite its promising profile, challenges remain in fully realizing the therapeutic potential of Telomestatin. One such challenge is understanding the mechanisms by which cancer cells develop resistance to telomerase inhibitors. Recent studies have identified several pathways that may contribute to resistance, including upregulation of alternative telomerases or compensatory mechanisms involving other oncogenes. Addressing these resistance mechanisms will be critical for maximizing the clinical benefit of Telomestatin-based therapies.
In conclusion, Telomestatin (CAS No: 265114-54-3) represents a groundbreaking advancement in cancer research with its unique ability to target telomerases and induce selective cytotoxicity against cancer cells. As ongoing research continues to uncover new insights into its mechanism of action and therapeutic applications,Telombased therapies hold immense promise for revolutionizing cancer treatment and improving patient outcomes.
265114-54-3 (Telomestatin) Related Products
- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)




